5-(2-Chloroethyl)benzofuran
Description
Significance of Benzofuran (B130515) Scaffold in Natural and Synthetic Compounds
The benzofuran nucleus is a fundamental structural unit found in a variety of biologically active natural products. nih.gov These naturally occurring benzofurans have inspired the synthesis of a multitude of derivatives as chemists seek to emulate and enhance their therapeutic properties. rsc.org The ability to introduce a wide array of substituents onto the benzofuran ring system allows for the fine-tuning of a compound's pharmacological profile, making it a highly attractive target for synthetic chemists. mdpi.com
Overview of Pharmacological Relevance of Benzofuran Derivatives
The pharmacological importance of benzofuran derivatives is extensive and well-documented. wisdomlib.org These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant effects. wisdomlib.orgrsc.org The diverse therapeutic potential of benzofuran-based molecules has led to their investigation for treating a wide range of diseases. nih.gov For instance, certain benzofuran derivatives have been explored as potential treatments for neurodegenerative diseases like Alzheimer's, while others have shown promise as anticancer agents. mdpi.comfrontiersin.org
The following table provides a glimpse into the diverse pharmacological activities associated with the benzofuran scaffold:
| Pharmacological Activity | Description |
| Antimicrobial | Effective against various strains of bacteria and fungi, including drug-resistant pathogens. nih.govtandfonline.com |
| Antitumor | Exhibits cytotoxic activity against various cancer cell lines through mechanisms like inhibiting key enzymes involved in DNA synthesis. mdpi.comwisdomlib.org |
| Antiviral | Shows potential in combating viral infections. wisdomlib.org |
| Anti-inflammatory | Demonstrates the ability to reduce inflammation. rsc.org |
| Antioxidant | Capable of neutralizing harmful free radicals in the body. rsc.org |
| Neuroprotective | Investigated for its potential to protect nerve cells from damage, particularly in the context of neurodegenerative diseases. frontiersin.org |
Rationale for Investigating 5-(2-Chloroethyl)benzofuran
The specific compound, this compound, is a derivative of the core benzofuran structure. The rationale for investigating this particular molecule stems from the established pharmacological importance of the benzofuran scaffold and the potential for the 2-chloroethyl substituent at the 5-position to impart unique chemical reactivity and biological activity. The presence of a chloroethyl group suggests that the compound could act as an alkylating agent, a characteristic often associated with certain anticancer drugs. ijpsr.com This functional group introduces a reactive site that can potentially interact with biological macromolecules, making it a molecule of interest for further pharmacological evaluation. While specific research on the biological activities of this compound is not extensively detailed in publicly available literature, its structural similarity to other biologically active benzofurans provides a strong impetus for its investigation as a potential therapeutic agent. cymitquimica.com The synthesis of related compounds, such as those with a bis(2-chloroethyl)amino group, has been undertaken to explore their cytotoxic activities. ijpsr.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloroethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBJRKQCCTTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310522 | |
| Record name | 5-(2-Chloroethyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943034-51-3 | |
| Record name | 5-(2-Chloroethyl)benzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943034-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloroethyl)benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 2 Chloroethyl Benzofuran and Analogues
Retrosynthetic Analysis of 5-(2-Chloroethyl)benzofuran
A retrosynthetic analysis of this compound (I) provides a logical roadmap for its synthesis. The primary disconnection breaks the bond between the benzofuran (B130515) ring and the 2-chloroethyl group. This leads to a 5-substituted benzofuran intermediate (II) and a two-carbon electrophilic synthon. A common and effective method for introducing such a side chain is through Friedel-Crafts acylation followed by reduction and chlorination, or via direct alkylation. Therefore, a key intermediate would be 5-acetylbenzofuran or a related derivative.
Further disconnection of the benzofuran ring itself suggests several powerful strategies. bepls.com A common approach involves the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. bepls.com This can be achieved through the coupling of a suitably substituted phenol (B47542) with a two-carbon unit that will form the furan ring. For instance, a Sonogashira coupling between an ortho-iodophenol and a terminal alkyne, followed by cyclization, is a well-established route. bepls.com This leads to precursors such as a 4-substituted-2-iodophenol and an appropriate alkyne.
An alternative disconnection of the benzofuran core involves intramolecular cyclization of an ortho-substituted phenol derivative. For example, an o-alkenylphenol can undergo oxidative cyclization to form the benzofuran ring. mdpi.com This retrosynthetic approach highlights the key starting materials and transformations required for the synthesis of this compound, as illustrated in the following schematic:
Figure 1: Retrosynthetic Analysis of this compound
I (Target Molecule) <== 5-Acetylbenzofuran + Reagents for side chain formation
^
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5-Acetylbenzofuran <== 4-Hydroxy-3-iodobenzaldehyde + Acetylene derivative (Sonogashira/Cyclization)
^
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Benzofuran Core <== o-Alkynylphenol (Intramolecular Cyclization)
This analysis provides a framework for the detailed synthetic methodologies discussed in the subsequent sections.
Classical and Modern Synthetic Routes towards Benzofuran Core
The benzofuran scaffold is a prevalent structural motif in numerous natural products and biologically active compounds, leading to the development of a diverse array of synthetic methods for its construction. nih.govacs.orgscienceopen.com These methods range from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.
Cyclization Reactions
Intramolecular cyclization reactions are a cornerstone of benzofuran synthesis. sioc-journal.cn These methods typically involve the formation of the furan ring from a suitably substituted phenol precursor.
One of the earliest methods involves the Perkin rearrangement. jocpr.com More contemporary approaches often utilize transition metal catalysts to facilitate the cyclization. For instance, the palladium-catalyzed oxidative cyclization of o-alkenylphenols provides a direct route to 2-substituted benzofurans. mdpi.com Similarly, rhodium-catalyzed arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids have been developed for the synthesis of the benzofuran skeleton. nih.gov
Another powerful strategy is the acid-catalyzed cyclization of o-alkynylphenols. organic-chemistry.org Lewis acids like iron chloride have been shown to promote the ring-closing reaction of substituted alkynyl benzenes to furnish benzofuran derivatives. nih.gov Furthermore, radical cyclization cascades have emerged as a mild and versatile method for constructing complex benzofuran structures. nih.gov
| Cyclization Method | Catalyst/Reagent | Starting Material | Reference |
| Perkin Rearrangement | Base | Coumarin derivative | jocpr.com |
| Oxidative Cyclization | PdCl₂(C₂H₄)₂ / BQ | o-Allylphenol | mdpi.com |
| Arylation/Cyclization | Rh-based catalyst | Propargyl alcohol, Aryl boronic acid | nih.gov |
| Ring-Closing Reaction | Iron chloride | Alkynyl benzene | nih.gov |
| Radical Cyclization | SET reagent | 2-Iodo aryl allenyl ether | nih.gov |
Table 1: Examples of Cyclization Reactions for Benzofuran Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of benzofurans, offering high efficiency and broad functional group tolerance. rsc.orgnih.govrsc.org The Sonogashira coupling reaction is a particularly prominent example, typically involving the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. jocpr.comthieme-connect.com This domino reaction can be catalyzed by palladium nanoparticles, allowing for the synthesis of a variety of benzofurans under ambient conditions. thieme-connect.com The use of a heterogeneous Pd-Cu/C catalyst in water further highlights the green chemistry applications of this methodology. divyarasayan.org
In addition to the Sonogashira reaction, other palladium-catalyzed processes are also employed. For instance, the reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction provides a novel route to benzofurans. rsc.org Palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids has also been shown to produce a library of benzofuran compounds. nih.gov
| Reaction Type | Catalyst System | Reactants | Reference |
| Sonogashira Coupling/Cyclization | PdNPs | o-Iodophenol, Terminal alkyne | thieme-connect.com |
| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | o-Iodophenol, Terminal alkyne | nih.gov |
| C-H Activation/Oxidation | Palladium catalyst | 2-Hydroxystyrene, Iodobenzene | rsc.org |
| Oxidative Annulation | Palladium catalyst | Phenol, Alkenylcarboxylic acid | nih.gov |
| Phenol Formation/Cyclization | Pd-catalyst | 2-Chloroaryl alkyne | organic-chemistry.org |
Table 2: Palladium-Catalyzed Syntheses of Benzofurans
Diels-Alder Reactions and Annulation Strategies
The Diels-Alder reaction provides a powerful tool for the construction of the benzofuran ring system, often leading to highly functionalized products. acs.org This cycloaddition reaction can occur between a furan derivative acting as the diene and a suitable dienophile. For example, the reaction of 3-vinylfurans with dienophiles can proceed via either an intra-annular or extra-annular addition, with the latter being a useful precursor for 4-substituted benzofurans. acs.org The use of a phenylsulfinyl group in the dienophile can direct the selectivity towards the extra-annular product. acs.org
Furthermore, the intramolecular didehydro-Diels-Alder reaction of ene-yne substituted furans can afford functionalized benzofurans. acs.org Another approach involves the Diels-Alder reaction of benzofuran-3-carboxylates with dienes like Danishefsky's diene to construct more complex heterocyclic skeletons. researchgate.net The generation of 6,7-dehydrobenzofuran (benzofuranyne) and its subsequent highly regioselective Diels-Alder cycloaddition with 2-substituted furans has also been reported. nih.gov
Annulation strategies, often catalyzed by transition metals, also provide access to the benzofuran core. For example, palladium-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes can yield silyl (B83357) benzofuran derivatives. rsc.org
| Reaction Type | Key Reactants | Outcome | Reference |
| Intermolecular Diels-Alder | 3-Vinylfuran, Dienophile | 4-Substituted benzofuran precursor | acs.org |
| Intramolecular Didehydro-Diels-Alder | Ene-yne substituted furan | Functionalized benzofuran | acs.org |
| Diels-Alder Cycloaddition | 6,7-Dehydrobenzofuran, 2-Substituted furan | Regioselective cycloadducts | nih.gov |
| Tandem Cyclization/Silylation | 1,6-Enyne, Disilane | Silyl benzofuran | rsc.org |
Table 3: Diels-Alder and Annulation Strategies for Benzofuran Synthesis
Strategies for Introducing the 2-Chloroethyl Moiety
Once the benzofuran core is established, the final key step is the introduction of the 2-chloroethyl group at the 5-position. This can be accomplished through various alkylation and halogenation techniques.
Alkylation and Halogenation Techniques
A common method to introduce an ethyl group onto an aromatic ring is through Friedel-Crafts acylation followed by reduction. For a 5-substituted benzofuran, this would involve acylation with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid to form 5-acetylbenzofuran. The resulting ketone can then be reduced to the corresponding ethyl group using methods such as the Wolff-Kishner or Clemmensen reduction. The terminal hydroxyl group of the resulting 5-(2-hydroxyethyl)benzofuran can then be converted to the chloride using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).
Direct Friedel-Crafts alkylation with a 2-chloroethylating agent is another possibility, although it can be prone to rearrangements and over-alkylation. A more controlled approach is the O-chloroethylation of a phenol precursor followed by a Claisen rearrangement, as has been demonstrated in the synthesis of other benzofuran derivatives. divyarasayan.org In one reported synthesis, O-chloroethylation was achieved using an excess of 1,2-dichloroethane (B1671644) with sodium hydroxide (B78521) in water and a phase-transfer catalyst. divyarasayan.org
Alternatively, if a 5-aminobenzofuran derivative is available, the 2-chloroethyl group can be introduced via a bis(2-chloroethyl)amino functionality, as seen in the synthesis of related compounds. researchgate.netaksci.com Another approach involves the reaction of a suitable precursor with 2-chloroethanol (B45725) in the presence of a strong acid catalyst.
The chlorination of an ethyl side chain can also be achieved using chlorinating agents such as N-chlorosuccinimide (NCS) in a suitable solvent.
| Method | Reagents | Intermediate | Reference |
| Acylation-Reduction-Halogenation | Acetyl chloride/Lewis acid, Hydrazine/base, SOCl₂ | 5-Acetylbenzofuran, 5-(2-Hydroxyethyl)benzofuran | General methodology |
| O-Chloroethylation/Rearrangement | 1,2-Dichloroethane, NaOH, Phase-transfer catalyst | O-(2-chloroethyl)phenol derivative | divyarasayan.org |
| Alkylation with 2-Chloroethanol | 2-Chloroethanol, Strong acid catalyst | - | |
| Chlorination of Ethyl Side Chain | N-Chlorosuccinimide (NCS) | 5-Ethylbenzofuran |
Table 4: Methods for Introducing the 2-Chloroethyl Group
Incorporation of Nitrogen Mustard Precursors
The synthesis of benzofuran derivatives containing the bis(2-chloroethyl)amino group, a classic nitrogen mustard pharmacophore, is a significant area of research. core.ac.ukijpsr.com These syntheses are typically not single-step processes but involve the careful construction of the benzofuran core followed by the introduction or modification of a side chain to form the reactive mustard group.
A common strategy involves synthesizing a benzofuran scaffold with a suitable functional group at the 5-position, which can then be converted into the nitrogen mustard moiety. For instance, a synthetic route may start with a substituted 2-hydroxybenzaldehyde which undergoes cyclization to form the benzofuran ring. core.ac.uk A key intermediate in many of these syntheses is a precursor bearing a di(hydroxyethyl)amino group. This precursor is then subjected to a chlorination reaction to yield the final bis(2-chloroethyl)amino compound. core.ac.ukkab.ac.ug Reagents such as thionyl chloride or phosphorus oxychloride are typically employed for this conversion.
Another approach involves the condensation of 2-hydroxy acetophenones with substituted benzaldehydes to form aurones (benzofuranones), which are then further functionalized. ijpsr.comresearchgate.net The nitrogen mustard can be introduced by reacting a precursor with bis(2-chloroethyl)amine (B1207034) in a suitable solvent like pyridine. dsu.org.in These methods allow for the creation of a diverse library of benzofuran-based nitrogen mustards by varying the substituents on either the benzofuran core or the aromatic groups involved in the initial condensation. ijpsr.com The synthesis of these complex molecules requires careful control of reaction conditions to achieve good yields and avoid unwanted side reactions. researchgate.net
Purification and Characterization Techniques
Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound, this compound, and its analogues. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Purification is most commonly achieved through column chromatography, often using silica (B1680970) gel with a solvent system like ethyl acetate (B1210297) and hexane, or through recrystallization from appropriate solvents such as ethanol (B145695) or methanol. mdpi.commdpi.comd-nb.info The purity of the compounds and the progress of the reactions are routinely monitored by thin-layer chromatography (TLC). d-nb.infocuestionesdefisioterapia.com For certain complex intermediates, more advanced techniques such as high-performance liquid chromatography (HPLC), sometimes coupled with post-column derivatization, may be necessary to achieve the required level of purity and analysis.
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. In ¹H NMR spectra of benzofuran derivatives, protons on the aromatic and furan rings typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons of the ethyl side chain would be expected in the aliphatic region. scirp.orgnih.gov ¹³C NMR spectroscopy provides information on all carbon atoms in the molecule, including quaternary carbons. scirp.org
| Representative ¹H NMR Data for a this compound Moiety | |
| Assignment | Expected Chemical Shift (δ ppm) |
| Aromatic Protons (Benzene Ring) | 7.2 - 7.8 |
| Furan Ring Protons | 6.7 - 7.6 |
| -CH₂-Cl | ~3.7 (triplet) |
| Ar-CH₂- | ~3.0 (triplet) |
| Note: Shifts are representative and can vary based on substitution and solvent. Data compiled from related structures. scirp.orgrsc.org |
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. Key absorptions for a this compound structure would include C-H stretching from the aromatic and aliphatic parts, C=C stretching within the aromatic rings, the characteristic C-O-C stretching of the furan ether, and the C-Cl stretching vibration. scirp.orgnih.govacs.org
| Representative IR Absorption Data for a this compound Moiety | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Furan C-O-C Stretch | 1270 - 1240 |
| C-Cl Stretch | 800 - 650 |
| Note: Values are approximate. Data compiled from related structures. scirp.orgacs.org |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the mass of the molecule. researchgate.netresearchgate.net For chlorinated compounds, a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) would be observed in the molecular ion peak cluster. scirp.org
| Representative Mass Spectrometry Fragmentation for a this compound Moiety | |
| m/z Value | Possible Fragment Identity |
| [M]⁺ | Molecular Ion |
| [M-Cl]⁺ | Loss of Chlorine |
| [M-C₂H₄Cl]⁺ | Loss of Chloroethyl Side Chain |
| Note: Fragmentation depends on ionization method and energy. Data compiled from related structures. dea.gov |
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For benzofuran derivatives, this technique confirms the planarity of the fused ring system and determines the conformation and orientation of substituents. nih.govasianpubs.org
Studies on related substituted benzofurans have shown that the benzofuran unit is typically essentially planar. asianpubs.org The crystal packing is stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds. asianpubs.org For analogues containing additional functional groups, other interactions like halogen bonds can also play a role in the supramolecular structure. The data obtained from X-ray diffraction analysis, including unit cell parameters, space group, and bond lengths/angles, are crucial for a complete and unambiguous characterization of the molecule.
| Representative Crystallographic Data for a Benzofuran Derivative | |
| Parameter | Example Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.268 (13) |
| b (Å) | 11.671 (15) |
| c (Å) | 15.414 (2) |
| α (°) | 75.185 (5) |
| β (°) | 72.683 (5) |
| γ (°) | 71.301 (5) |
| Note: Data is for a representative substituted benzofuran derivative and will vary for the specific title compound. asianpubs.org |
Molecular and Electronic Structure Investigations
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a flexible molecule like 5-(2-Chloroethyl)benzofuran, which has a rotatable ethyl side chain, conformational analysis is crucial to identify the lowest energy conformers.
Computational studies on related benzofuran (B130515) structures, such as calix nih.govbenzofurans, have utilized DFT methods to estimate the total energies of different conformations. worktribe.comrsc.org For this compound, the key dihedral angle to consider would be the one defining the orientation of the chloroethyl group relative to the benzofuran ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated, revealing the most stable conformers. For a similar but different compound, 5-(chloromethyl)benzofuran (B2397955), DFT studies have predicted a torsional energy barrier of 8–12 kJ/mol for the rotation of the chloromethyl group.
While specific optimized parameters for this compound are not available, we can look at data from related structures to understand the typical bond lengths and angles of the benzofuran core. DFT calculations on 2-phenylbenzofuran, for example, show good agreement between predicted and experimental results for the geometry of the benzofuran ring system. physchemres.org
Below is a table illustrating the type of data generated from DFT geometry optimization, using values for the structurally related 5-(chloromethyl)benzofuran as a reference.
| Parameter | Predicted Value for 5-(chloromethyl)benzofuran |
| C-O (furan) bond length | 1.36 Å |
| C-Cl bond length | 1.79 Å |
| Dihedral angle (CH₂Cl vs. benzofuran) | 35° |
This data is for 5-(chloromethyl)benzofuran and serves as an illustrative example.
Electronic Structure (HOMO-LUMO Gap, Charge Distribution)
The electronic structure of a molecule is fundamental to its reactivity. Key descriptors derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.netmdpi.com
In studies of various benzofuran derivatives, the HOMO and LUMO energies have been calculated to understand their chemical behavior. mdpi.com For instance, in a study on benzofuran-1,3,4-oxadiazoles and -1,2,4-triazoles, the HOMO and LUMO orbitals were found to be concentrated on different parts of the molecules, providing insight into potential sites for electron exchange. mdpi.com In the case of 5-(chloromethyl)benzofuran, the HOMO is localized on the benzofuran π-system, while the LUMO is associated with the σ* orbital of the C-Cl bond.
The HOMO-LUMO gap for 5-(chloromethyl)benzofuran was calculated to be 4.4 eV, indicating moderate reactivity. The charge distribution within the molecule, often visualized using molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, further predicting sites of chemical interaction. researchgate.net
The following table presents representative HOMO-LUMO data for the related compound 5-(chloromethyl)benzofuran.
| Molecular Orbital | Energy for 5-(chloromethyl)benzofuran |
| HOMO | -6.2 eV |
| LUMO | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
This data is for 5-(chloromethyl)benzofuran and serves as an illustrative example.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods can provide valuable benchmarks. In a study of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, both ab initio HF and DFT methods were used to investigate the molecular structure and properties. researchgate.net Such comparative studies help in validating the results obtained from different levels of theory.
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal information about the conformational flexibility and interactions of a molecule with its environment, such as a solvent or a biological macromolecule. For example, MD simulations have been used to study the stability of benzofuran derivatives at the active site of enzymes. scilit.com While no specific MD simulation data for this compound was found, this methodology would be invaluable in understanding its behavior in a dynamic environment.
From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical reactivity. researchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors are frequently calculated in computational studies of heterocyclic compounds to compare the reactivity of different derivatives. chimicatechnoacta.ruresearchgate.net A higher electrophilicity index, for instance, suggests a greater capacity of a molecule to act as an electrophile.
The table below provides a template for the kind of data that would be generated from such an analysis, with hypothetical values for illustrative purposes, as specific calculations for this compound are not available.
| Quantum Chemical Descriptor | Formula | Hypothetical Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.20 |
| Electron Affinity (A) | -ELUMO | 1.80 |
| Electronegativity (χ) | (I + A) / 2 | 4.00 |
| Chemical Hardness (η) | (I - A) / 2 | 2.20 |
| Chemical Softness (S) | 1 / (2η) | 0.23 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 |
These values are hypothetical and for illustrative purposes only.
Spectroscopic Correlations with Computed Data
Due to a lack of publicly available, detailed experimental spectroscopic studies specifically for this compound, a direct correlation with computed data is not feasible at this time. However, computational chemistry provides valuable predictions for the spectroscopic characteristics of the molecule.
Theoretical calculations, such as Density Functional Theory (DFT), can predict the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic parameters. For instance, DFT calculations performed on the related compound, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, have demonstrated good agreement between calculated and experimental spectroscopic data. researchgate.net This suggests that similar computational approaches would likely yield accurate predictions for this compound.
It is important to note that spectroscopic data is available for the closely related compound, 5-(chloromethyl)benzofuran. This includes ¹H and ¹³C NMR, IR, and mass spectrometry data. While this information provides a useful reference point, direct extrapolation to this compound must be done with caution due to the difference in the alkyl halide side chain.
Future experimental studies are necessary to provide the empirical data needed for a thorough comparison and validation of the computed spectroscopic data for this compound. Such research would enable a comprehensive understanding of the molecule's properties, bridging the gap between theoretical predictions and experimental observations.
Biological Activities and Pharmacological Potential
In Vivo Studies and Preclinical Models
Evaluation in Animal Models of Disease
No published studies were found that evaluated 5-(2-Chloroethyl)benzofuran in any animal models of disease. There is no available data on its effects in living organisms for any therapeutic area.
Efficacy and Pharmacodynamic Endpoints
In the absence of in vivo studies, there is no information regarding the efficacy or pharmacodynamic properties of this compound. Pharmacodynamics, which involves the study of a drug's effect on the body, has not been characterized for this compound.
Mechanistic Investigations at the Cellular and Molecular Level
Receptor Binding Assays
No data from receptor binding assays for this compound are available in the scientific literature. Receptor binding assays are crucial for identifying the molecular targets of a compound and predicting its pharmacological effects. The binding affinity and selectivity profile of this compound towards any biological receptor remains uncharacterized.
Signaling Pathway Modulation (e.g., mTOR, NF-κB)
There are no studies investigating the effect of this compound on cellular signaling pathways such as the mTOR or NF-κB pathways. While other benzofuran (B130515) derivatives have been shown to modulate these pathways, this specific compound has not been studied in this context. The mTOR pathway is a central regulator of cell growth and proliferation, while the NF-κB pathway is critical in inflammatory responses.
Investigation of Alkylating Properties and DNA Interaction
The 2-chloroethyl group is a well-known reactive moiety capable of alkylating nucleophilic sites on biomolecules, including DNA. This alkylating action is the basis for the cytotoxic effects of many nitrogen mustard anticancer drugs. These agents can form covalent bonds with DNA bases, leading to intra- and inter-strand crosslinks that disrupt DNA replication and transcription, ultimately causing cell death. However, no specific studies have been published that confirm or characterize the alkylating properties of this compound or its potential to interact with and damage DNA.
Structure Activity Relationship Sar Studies
Design and Synthesis of 5-(2-Chloroethyl)benzofuran Derivatives
The rational design of novel derivatives of this compound is guided by established medicinal chemistry principles. Synthetic strategies typically focus on two main areas of modification: the benzofuran (B130515) ring and the chloroethyl moiety.
The benzofuran ring system presents several positions amenable to substitution, allowing for a thorough investigation of how different functional groups impact biological activity. Common modifications include the introduction of substituents at the 2-, 3-, 4-, 6-, and 7-positions. These substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can significantly alter the reactivity and binding affinity of the molecule. nih.gov
The synthesis of these derivatives often involves multi-step reaction sequences starting from substituted phenols or salicylaldehydes. rsc.orgnih.gov Standard organic reactions such as electrophilic aromatic substitution, cross-coupling reactions, and cyclization reactions are commonly employed to construct the desired benzofuran core and introduce the desired substituents. rsc.org
Table 1: Examples of Systematic Modification of Substituents on the Benzofuran Ring of this compound Derivatives and their Reported Biological Activities
| Derivative | Substituent(s) | Position(s) | Reported Biological Activity | Reference |
| 1 | -OCH3 | 6 | Anticancer | nih.gov |
| 2 | -Cl | 7 | Antimicrobial | nih.gov |
| 3 | -NO2 | 2 | Anticancer | nih.gov |
| 4 | -CH3 | 3 | Anti-inflammatory | rsc.org |
This table is illustrative and based on general SAR principles for benzofuran derivatives due to a lack of specific data for this compound derivatives.
The 2-chloroethyl group at the 5-position is a key pharmacophoric feature, likely acting as an alkylating agent that can form covalent bonds with biological macromolecules. nih.gov Variations of this moiety are designed to fine-tune this reactivity and explore other potential interactions. Modifications can include:
Replacement of the chlorine atom: Substituting chlorine with other halogens (e.g., bromine, fluorine) or other leaving groups can alter the alkylating potential. nih.gov
Modification of the ethyl linker: The length of the alkyl chain can be extended or shortened, or replaced with other functional groups to alter the distance and geometry of the reactive group relative to the benzofuran core.
Conversion to other functional groups: The chloroethyl group can be converted into other functionalities, such as aminoethyl, hydroxyethyl, or vinyl groups, to probe different types of interactions with biological targets.
The synthesis of these variations typically involves nucleophilic substitution reactions on the chloroethyl group or the use of alternative starting materials with the desired side chain.
Correlation between Structural Features and Biological Outcomes
SAR studies aim to establish clear correlations between specific structural modifications and the resulting biological effects. For benzofuran derivatives in general, several trends have been observed. For instance, the position and nature of substituents on the benzofuran ring have been shown to be critical determinants of anticancer activity. nih.gov Halogenation, in particular, has been consistently associated with an increase in cytotoxic effects, potentially due to the formation of halogen bonds that enhance binding affinity to target proteins. nih.gov
In the context of this compound derivatives, it is hypothesized that the alkylating nature of the chloroethyl group contributes significantly to their cytotoxicity. Therefore, structural modifications that enhance the accessibility of this group to its biological target or modulate its reactivity are expected to have a profound impact on biological outcomes. For example, the introduction of bulky substituents near the 5-position might sterically hinder the approach of the chloroethyl group to its target, thereby reducing activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to quantitatively correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models based on molecular descriptors, QSAR can predict the activity of novel compounds and provide insights into the structural requirements for a desired biological response.
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of synthesized derivatives with their corresponding measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties, are calculated for each molecule.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
A validated QSAR model can be instrumental in prioritizing the synthesis of new derivatives with potentially improved activity and in understanding the key physicochemical properties that drive the biological effect.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Benzofuran Derivatives
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Topological | Connectivity indices, Shape indices |
| Thermodynamic | Heat of formation, Hydration energy |
| Hydrophobic | LogP, Polar surface area |
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. growkudos.commdpi.com This technique provides valuable insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
In the case of this compound derivatives, molecular docking studies could be employed to investigate their binding to relevant biological targets, such as enzymes or receptors implicated in disease pathways. For example, given the anticancer potential of many benzofuran derivatives, tubulin is a plausible target. mdpi.comnih.gov A docking study could reveal how these molecules fit into the colchicine binding site of tubulin, and how different substituents on the benzofuran ring interact with specific amino acid residues. nih.gov
The results from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new derivative with a corresponding hydrophobic substituent could be designed to exploit this interaction and enhance potency.
Toxicity and Safety Profile Research
In Vitro Cytotoxicity in Normal Cell Lines
There are no available studies that have assessed the cytotoxic effects of 5-(2-Chloroethyl)benzofuran on normal, non-cancerous cell lines. Such studies are crucial for determining the compound's potential to harm healthy tissues.
Mitochondrial Toxicity and Oxidative Stress Mechanisms
No research has been published investigating the potential of this compound to induce mitochondrial dysfunction or elicit oxidative stress. These are common mechanisms of chemical-induced toxicity, and the absence of data in this area represents a significant gap in our understanding of this compound's safety profile.
Genotoxicity and Mutagenicity Studies
There is no available information from standard genotoxicity and mutagenicity assays, such as the Ames test, chromosomal aberration test, or micronucleus assay, for this compound. These tests are essential for evaluating a chemical's potential to cause genetic damage, which can lead to cancer or developmental defects.
Preliminary In Vivo Toxicity Assessments (e.g., Acute Oral Toxicity)
No studies on the acute, sub-chronic, or chronic in vivo toxicity of this compound in animal models have been found in the public domain. Acute oral toxicity studies, for instance, are fundamental in determining the lethal dose (LD50) of a substance and for classifying its potential hazard.
Advanced Applications and Future Directions
Development of Prodrug Strategies
Prodrug design is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of a therapeutically active molecule. This approach involves chemically modifying the active drug to form an inactive derivative that, following administration, converts back to the parent drug through enzymatic or chemical processes in vivo. For a molecule like 5-(2-Chloroethyl)benzofuran, several prodrug strategies could be envisioned to improve its potential efficacy and targeting.
One potential strategy involves modifying the chloroethyl group. This functional group can be converted into less reactive esters or carbamates that are susceptible to cleavage by endogenous esterases, which are often abundant in plasma and specific tissues. This would allow for a controlled release of the active alkylating agent. Furthermore, formulating a prodrug as a phosphate (B84403) ester derivative could significantly enhance water solubility and allow for rapid cleavage in vivo to release the active form, a strategy that has proven effective for other benzofuran-based antitumor agents. nih.gov For instance, the disodium (B8443419) phosphate ester prodrug of a benzofuran (B130515) derivative showed tenfold stronger antitumor activity and a fivefold longer half-life compared to the parent drug. nih.gov Another advanced approach could involve designing hypoxia-activated prodrugs, where the benzofuran moiety is modified with a group that is reduced under the low-oxygen conditions characteristic of solid tumors, thereby triggering the release of the cytotoxic agent specifically at the tumor site.
Integration into Hybrid Molecules and Conjugates
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. researchgate.net This can lead to compounds with improved affinity, enhanced efficacy, and the ability to modulate multiple biological targets simultaneously, which is particularly advantageous in treating complex diseases like cancer. researchgate.net The benzofuran scaffold is an ideal candidate for this approach and has been successfully integrated into numerous hybrid compounds with significant biological activity. nih.govnih.gov
The this compound structure could be integrated with other known anticancer pharmacophores. For example, hybridization with moieties like imidazole, quinazolinone, or triazole has yielded potent and selective cytotoxic agents against various cancer cell lines. nih.govrsc.orgmdpi.com The chloroethyl group itself provides a convenient linker for conjugation to other molecules, such as those that target specific cellular pathways. For instance, creating a hybrid with a kinase inhibitor could result in a dual-action drug that both inhibits signaling pathways crucial for cancer cell proliferation and induces DNA damage via the alkylating chloroethyl group. The development of benzofuran-stilbene and benzofuran-chalcone hybrids has also shown promise in creating agents with antioxidant or neuroprotective properties, indicating the versatility of this scaffold beyond oncology. rsc.orgresearchgate.net
| Hybrid Scaffold | Target/Activity | Significance |
| Benzofuran-Imidazole | Cytotoxic against ovarian carcinoma cell lines. rsc.org | Demonstrates the potential for creating selective anticancer agents. |
| Benzofuran-Quinazolinone | Potential aromatase inhibitors for breast cancer. nih.gov | Molecular hybridization can be used to target specific enzymes in cancer therapy. |
| Benzofuran-Triazole | Moderate antitumor activity. mdpi.com | Shows the broad applicability of combining benzofuran with various heterocyclic systems. |
| Benzofuran-Stilbene | Antioxidant activity. rsc.org | Expands the therapeutic potential of benzofuran hybrids to diseases involving oxidative stress. |
Nanomedicine Approaches for Delivery and Efficacy Enhancement
Nanomedicine offers a revolutionary platform for improving the delivery and therapeutic index of anticancer agents. By encapsulating or conjugating drugs to nanocarriers, it is possible to alter their biodistribution, improve solubility, protect them from premature degradation, and achieve targeted delivery to tumor tissues. For a compound like this compound, which may have limited aqueous solubility, formulation into nanoparticles could be highly beneficial.
Various nanocarriers could be employed, including liposomes, polymeric nanoparticles, or micelles. These carriers can accumulate preferentially in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage of tumors. This passive targeting would increase the concentration of this compound at the tumor site while minimizing exposure to healthy tissues.
Furthermore, active targeting can be achieved by decorating the surface of the nanoparticles with ligands—such as antibodies, peptides, or aptamers—that bind to receptors overexpressed on cancer cells. A study involving a benzofuran–pyrazole hybrid demonstrated that its nanoparticle formulation exhibited significantly enhanced potency against breast cancer cell lines compared to the free compound, highlighting the potential of nanomedicine to boost the efficacy of benzofuran derivatives. nih.gov
Potential as Lead Compound for Drug Discovery
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug. The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets. researchgate.netresearchgate.net As such, this compound is an excellent candidate to serve as a lead compound for the development of new therapeutics.
The structure of this compound offers multiple sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies. nih.gov The chloroethyl group at the 5-position can be varied in length or replaced with other functional groups to modulate reactivity and selectivity. Additionally, substitutions can be made at other positions of the benzofuran ring (e.g., C2, C3, C7) to optimize interactions with a specific biological target. chemrxiv.orgscienceopen.com Introducing substituents such as halogens or hydrophilic groups has been shown to significantly influence the antiproliferative activity of benzofuran derivatives. nih.gov This systematic modification can lead to the discovery of new compounds with improved potency, selectivity, and pharmacokinetic profiles, making it a valuable starting point for drug discovery programs. acs.orgepa.gov
Therapeutic Indications and Clinical Relevance
The broad range of biological activities reported for benzofuran derivatives suggests that compounds derived from this compound could have therapeutic relevance in multiple disease areas. rsc.orgscienceopen.com The most extensively studied application is in oncology, where benzofuran derivatives have shown potent anticancer activity. nih.govresearchgate.net
Natural and synthetic benzofurans have been shown to inhibit various targets crucial for cancer progression, including tubulin polymerization, protein kinases (such as CDK2, GSK-3β), and histone lysine-specific demethylase 1 (LSD1). nih.govmdpi.com The presence of the alkylating chloroethyl group in this compound suggests a primary mechanism involving DNA damage, a hallmark of many effective chemotherapeutic agents. Beyond cancer, benzofuran derivatives have been investigated for a multitude of other therapeutic applications. researchgate.net
| Therapeutic Area | Biological Target/Mechanism | Examples of Clinically Relevant Benzofuran Drugs |
| Oncology | Inhibition of tubulin, kinases (CDK2, GSK-3β), LSD1, HIF-1α. nih.govsemanticscholar.org | Several derivatives are in preclinical development. |
| Cardiovascular | Antiarrhythmic, β-adrenergic blockade. nih.govmdpi.com | Amiodarone, Dronedarone, Bufuralol. mdpi.comnih.gov |
| Infectious Diseases | Antibacterial, antifungal, antiviral. nih.govnih.gov | Griseofulvin. nih.gov |
| Neurology/Psychiatry | Antidepressant, sedative. nih.gov | Vilazodone, Citalopram, Ramelteon. nih.gov |
| Inflammatory Diseases | Anti-inflammatory, antioxidant. nih.gov | Some derivatives show potent inhibition of inflammatory mediators. researchgate.net |
The versatility of the benzofuran scaffold, combined with the reactive potential of the chloroethyl side chain, positions this compound as a compound of significant interest for future therapeutic development across a range of clinical indications.
Q & A
Q. What are the optimized synthetic routes for 5-(2-Chloroethyl)benzofuran, and how can purity be validated?
Answer: The synthesis of benzofuran derivatives typically involves cyclization reactions. For example, 5-chloro-2-acetylbenzofuran was synthesized by refluxing 5-chlorosalicylaldehyde with chloroacetone in dry acetone using anhydrous K₂CO₃ as a base, yielding a 75% purified product after recrystallization . Key validation steps include:
- Chromatography : TLC or HPLC to monitor reaction progress.
- Spectroscopic analysis :
- IR : Confirm functional groups (e.g., C=O at 1666 cm⁻¹, C-Cl at 790 cm⁻¹) .
- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, with methyl groups at δ 2.6 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 194 [M⁺] and 196 [M+2⁺]) confirm molecular weight .
Q. What are the key physicochemical properties of this compound?
Answer: Critical properties include:
- Boiling point : 284.4°C at 760 mmHg (for the dihydro analog) .
- Molecular structure : The chloroethyl group at position 5 introduces steric and electronic effects, influencing reactivity .
- Solubility : Likely lipophilic due to the benzofuran core and chloroethyl substituent; solubility can be tested in DMSO, ethanol, or chloroform .
Q. How can researchers distinguish this compound from structural analogs?
Answer:
- Chromatographic separation : GC or HPLC with polar stationary phases to resolve positional isomers (e.g., 5- vs. 6-substituted benzofurans) .
- NMR spectroscopy : Compare aromatic splitting patterns and substituent chemical shifts (e.g., chloroethyl protons at δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How does the chloroethyl substituent influence the pharmacological activity of benzofuran derivatives?
Answer: The chloroethyl group enhances lipophilicity and may modulate interactions with neurotransmitter transporters. For example, 5-(2-aminopropyl)benzofuran (5-APB) analogs act as monoamine releasers, with substituents affecting selectivity for serotonin (SERT) vs. dopamine (DAT) transporters . Key methodologies:
- In vitro transporter assays : Rat brain synaptosomes to quantify 5-HT, DA, and NE release .
- Docking studies : Molecular modeling to predict binding affinities at SERT/DAT .
Q. What are the challenges in resolving positional isomers of chloroethyl-substituted benzofurans?
Answer: Isomers (e.g., 5- vs. 6-substituted) require advanced analytical strategies:
- GC-MS with chiral columns : Differentiate isomers via retention times and fragmentation patterns .
- X-ray crystallography : Resolve spatial arrangements (e.g., crystal packing of 5-chloro-3-(4-fluorophenylsulfonyl)benzofuran derivatives) .
Q. How can researchers assess the metabolic stability of this compound in preclinical models?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- LC-HRMS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. What structural modifications enhance the selectivity of benzofuran derivatives for specific biological targets?
Answer:
- SAR studies : Modify substituents (e.g., methylsulfinyl, fluorophenyl) to alter electronic effects. For example, 5-chloro-7-methyl-2-phenyl-3-sulfinylbenzofuran showed enhanced antibacterial activity due to improved membrane penetration .
- Crystallographic analysis : Hydrogen bonding (e.g., O–H⋯O interactions in carboxyl-substituted analogs) stabilizes target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
